molecular formula C11H15N3O3 B14874448 Methyl 1-(6-hydroxypyridazin-3-yl)piperidine-2-carboxylate

Methyl 1-(6-hydroxypyridazin-3-yl)piperidine-2-carboxylate

Cat. No.: B14874448
M. Wt: 237.25 g/mol
InChI Key: YXZAVVMMOOPCGN-UHFFFAOYSA-N
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Description

Methyl 1-(6-hydroxypyridazin-3-yl)piperidine-2-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine rings are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(6-hydroxypyridazin-3-yl)piperidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-hydroxypyridazine with piperidine-2-carboxylic acid methyl ester in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their cyclization. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(6-hydroxypyridazin-3-yl)piperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

Methyl 1-(6-hydroxypyridazin-3-yl)piperidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(6-hydroxypyridazin-3-yl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(6-hydroxypyridazin-3-yl)piperidine-2-carboxylate is unique due to its specific combination of piperidine and pyridazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 1-(6-oxo-1H-pyridazin-3-yl)piperidine-2-carboxylate

InChI

InChI=1S/C11H15N3O3/c1-17-11(16)8-4-2-3-7-14(8)9-5-6-10(15)13-12-9/h5-6,8H,2-4,7H2,1H3,(H,13,15)

InChI Key

YXZAVVMMOOPCGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCN1C2=NNC(=O)C=C2

Origin of Product

United States

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